molecular formula C9H7NOS B8792044 1-Thioxo-1,4-dihydro-2H-isoquinolin-3-one

1-Thioxo-1,4-dihydro-2H-isoquinolin-3-one

Cat. No. B8792044
M. Wt: 177.22 g/mol
InChI Key: OTNUPRBQDWRFGJ-UHFFFAOYSA-N
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Patent
US08318941B2

Procedure details

To a 250 mL round bottom flask was added anhydrous aluminum chloride powder (21.6 g, 162.2 mmol) and 1,1,2,2-tetrachloroethane (20 mL). The resulting solution was cooled to 0° C. under Ar and then a solution of phenylacetyl isothiocyanate (12.5 g, 70.5 mmol) in 1,1,2,2-tetrachloroethane (10 mL) was added dropwise via addition funnel over a period of 10 min. Upon completion of addition, the reaction mixture was stirred at 95° C. for 1 h during which time the slurry became a dark brown solution. The reaction mixture was then allowed to cool to RT. Once at the prescribed temperature, the reaction mixture was carefully quenched with a solution of cold HCl (250 mL, 2.4 N). The resultant beige precipitate was collected by vacuum filtration, air dried for 0.5 h and then recrystallized from glacial AcOH and decolorizing charcoal to yield the title compound as an orange crystalline solid (7.2 g, 40.6 mmol, 58%). 1H NMR (400 MHz, CDCl3): δ ppm 3.29 (s, 1H), 11.78 (s, 1H), 8.57 (d, 1H, J=8.35 Hz), 7.59-LC/MS m/z [M+H].
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH2:11][C:12]([N:14]=[C:15]=[S:16])=[O:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>ClC(Cl)C(Cl)Cl>[S:16]=[C:15]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:11][C:12](=[O:13])[NH:14]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)N=C=S
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 95° C. for 1 h during which time the slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
Once at the prescribed temperature, the reaction mixture was carefully quenched with a solution of cold HCl (250 mL, 2.4 N)
FILTRATION
Type
FILTRATION
Details
The resultant beige precipitate was collected by vacuum filtration, air
CUSTOM
Type
CUSTOM
Details
dried for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
recrystallized from glacial AcOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S=C1NC(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.6 mmol
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.